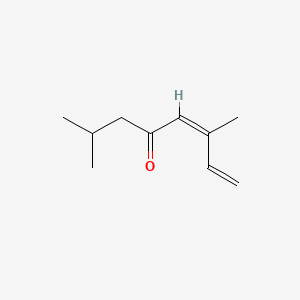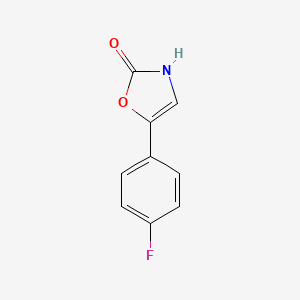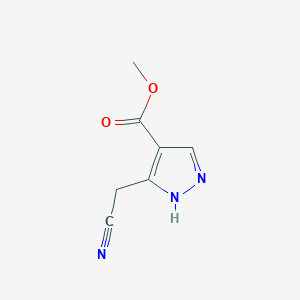
Ethyl Mandelate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Mandelate-d5 is a deuterated derivative of ethyl mandelate, a compound with the molecular formula C10H12O3. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Ethyl mandelate itself is an ester of mandelic acid and is known for its applications in organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl Mandelate-d5 can be synthesized through the esterification of mandelic acid with ethanol-d5 (deuterated ethanol) in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:
Mandelic Acid+Ethanol-d5→Ethyl Mandelate-d5+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and crystallization ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl Mandelate-d5 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to mandelic acid and ethanol-d5.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce benzaldehyde and other oxidation products.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to produce ethyl mandelate alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Hydrolysis: Mandelic acid and ethanol-d5.
Oxidation: Benzaldehyde and other oxidation products.
Reduction: Ethyl mandelate alcohol.
科学研究应用
Ethyl Mandelate-d5 is widely used in scientific research due to its deuterated nature, which makes it valuable in NMR spectroscopy. Its applications include:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals, where deuterated compounds are required.
作用机制
The mechanism of action of Ethyl Mandelate-d5 in NMR spectroscopy involves the interaction of its deuterium atoms with the magnetic field, providing distinct spectral signals that help in the elucidation of molecular structures. The deuterium atoms replace hydrogen atoms, resulting in different chemical shifts and coupling patterns in the NMR spectrum, which are crucial for detailed structural analysis.
相似化合物的比较
Ethyl Mandelate-d5 can be compared with other deuterated compounds such as:
Ethyl Mandelate: The non-deuterated version, which lacks the distinct NMR spectral properties provided by deuterium.
Mthis compound: Another deuterated ester of mandelic acid, where the ethyl group is replaced by a methyl group.
Benzyl Mandelate-d5: A deuterated ester with a benzyl group instead of an ethyl group.
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other applications requiring deuterated compounds.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
185.23 g/mol |
IUPAC 名称 |
ethyl 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/i3D,4D,5D,6D,7D |
InChI 键 |
SAXHIDRUJXPDOD-DKFMXDSJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OCC)O)[2H])[2H] |
规范 SMILES |
CCOC(=O)C(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



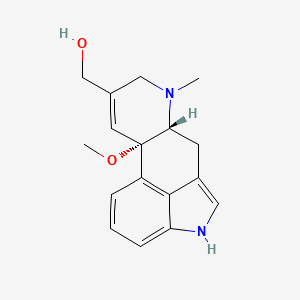

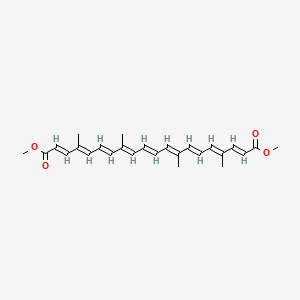

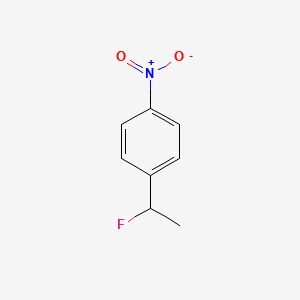

![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
